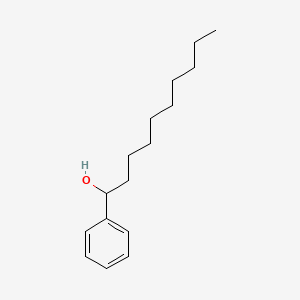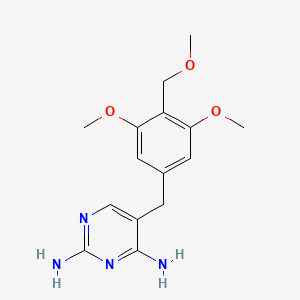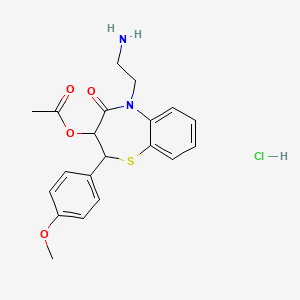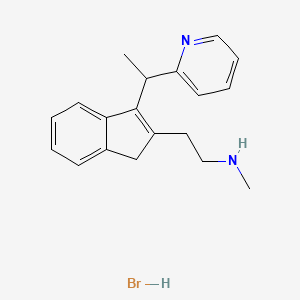![molecular formula C24H18F3NO3 B12290213 2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Norfluoxetine Phthalimide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure. ®-Norfluoxetine Phthalimide is a derivative of norfluoxetine, which is an active metabolite of the well-known antidepressant fluoxetine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine Phthalimide typically involves the reaction of norfluoxetine with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-Norfluoxetine Phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions
®-Norfluoxetine Phthalimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide oxides, while reduction can produce phthalamic acid derivatives.
科学研究应用
®-Norfluoxetine Phthalimide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers, dyes, and other industrial materials.
作用机制
The mechanism of action of ®-Norfluoxetine Phthalimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the reuptake of serotonin, similar to its parent compound fluoxetine. This leads to an increase in serotonin levels in the synaptic cleft, which can have various therapeutic effects. Additionally, the phthalimide moiety may interact with other biological targets, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Fluoxetine: The parent compound of norfluoxetine, known for its antidepressant effects.
Norfluoxetine: The active metabolite of fluoxetine, with similar pharmacological properties.
Phthalimide: The core structure present in ®-Norfluoxetine Phthalimide, known for its diverse biological activities.
Uniqueness
®-Norfluoxetine Phthalimide is unique due to the combination of the norfluoxetine and phthalimide moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and potential therapeutic applications.
属性
分子式 |
C24H18F3NO3 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
2-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2 |
InChI 键 |
HBVJWKXCFVAHNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)


![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)


![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)


![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)


